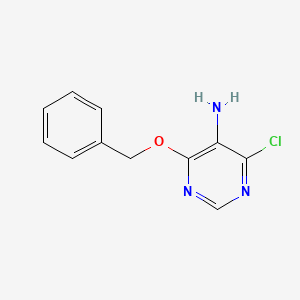
4-(Benzyloxy)-6-chloropyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-6-chloropyrimidin-5-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a benzyloxy group and a chlorine atom on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-chloropyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and benzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 4-chloropyrimidine is reacted with benzyl alcohol in the presence of the base to form the benzyloxy derivative. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-6-chloropyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield the corresponding alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include benzyl alcohol derivatives.
Coupling Reactions: Products include aryl or vinyl-substituted pyrimidines.
Scientific Research Applications
4-(Benzyloxy)-6-chloropyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-6-chloropyrimidin-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the chlorine atom can participate in hydrogen bonding or other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of an amine.
4-(Benzyloxy)phenylglycinamide: Contains a glycinamide group instead of a pyrimidine ring.
4-(Benzyloxy)benzyl chloride: Similar structure with a benzyl chloride group.
Uniqueness
4-(Benzyloxy)-6-chloropyrimidin-5-amine is unique due to the combination of the benzyloxy group and the chlorine atom on the pyrimidine ring. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10ClN3O |
|---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
4-chloro-6-phenylmethoxypyrimidin-5-amine |
InChI |
InChI=1S/C11H10ClN3O/c12-10-9(13)11(15-7-14-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6,13H2 |
InChI Key |
WYIZDWGRGFUMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=NC=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


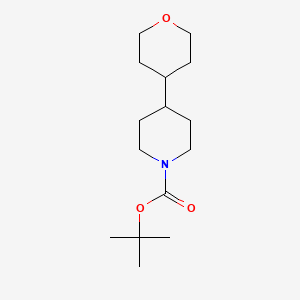
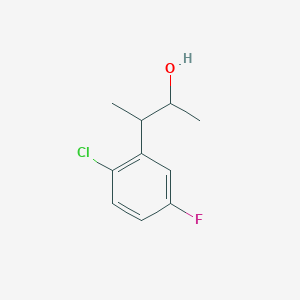
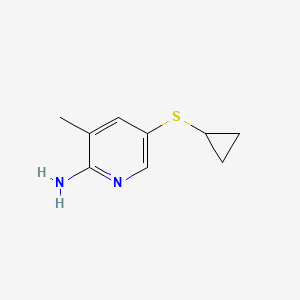

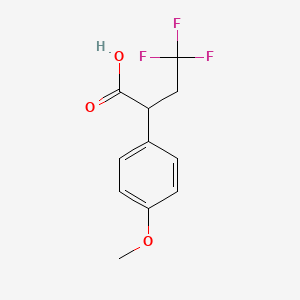
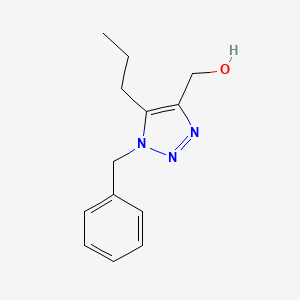
![tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate](/img/structure/B13247675.png)
![2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B13247685.png)
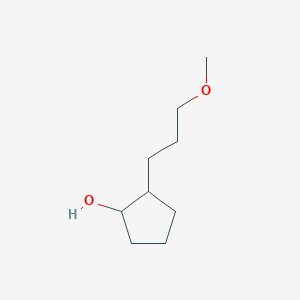
![3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13247694.png)
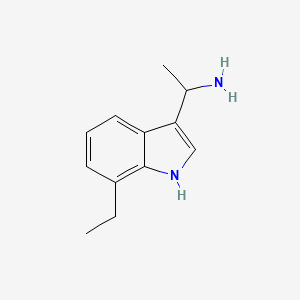
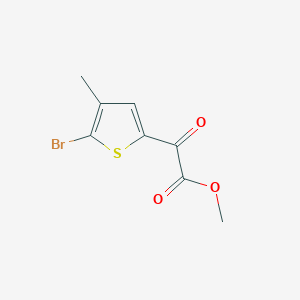
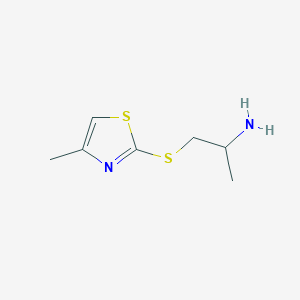
![5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B13247743.png)
